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molecular formula C10H10BrNO5 B8317282 Methyl 2-(4-bromo-2-nitrophenoxy)propanoate

Methyl 2-(4-bromo-2-nitrophenoxy)propanoate

Cat. No. B8317282
M. Wt: 304.09 g/mol
InChI Key: NISKOKKVZBPIRY-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using 4-bromo-2-nitrophenol as the phenol and methyl-2-bromopropanoate as the alkylating agent in the general procedure for alkylation of substituted-2-nitrophenols gives a dark red oil: 1H NMR (DMSO-d6, 400 MHz): δ ppm 8.13 (d, J=2.5 Hz, 1H), 7.80 (dd, J=8.8, 2.5 Hz, 1H), 7.24 (d, J=9.1 Hz, 1H), 5.29 (q, J=6.8 Hz, 1H), 3.68 (s, 3H), 1.52 (d, J=6.6 Hz, 3H). ESI-MS: m/z 305.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C1(O)C=CC=CC=1.[CH3:19][O:20][C:21](=[O:25])[CH:22](Br)[CH3:23]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:22]([CH3:23])[C:21]([O:20][CH3:19])=[O:25])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O
Step Four
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a dark red oil

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(OC(C(=O)OC)C)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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